5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one
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Overview
Description
5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one is a compound that features an isoindole moiety, which is a significant heterocyclic system in natural products and drugs
Preparation Methods
The synthesis of 5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one typically involves the construction of the isoindole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the isoindole ring, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one exerts its effects involves interactions with molecular targets and pathways. For example, its derivatives may bind to specific receptors or enzymes, inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one can be compared with other isoindole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Amino-1H-isoindole-1,3(2H)-dione: Another isoindole derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
5-amino-1-(1,3-dihydroisoindol-2-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-8-4-3-7-13(16)15-9-11-5-1-2-6-12(11)10-15/h1-2,5-6H,3-4,7-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCAGSZYOYOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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